1-(Trimethylsilyl)-2,4-dimethoxybenzene
Overview
Description
1-(Trimethylsilyl)-2,4-dimethoxybenzene is a useful research compound. Its molecular formula is C11H18O2Si and its molecular weight is 210.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Functionalization in Benzene Derivatives : Bennetau et al. (1993) discussed the functionalization of benzene derivatives, involving 2-trimethylsilylated intermediates, which is relevant for 1-(Trimethylsilyl)-2,4-dimethoxybenzene. They highlighted the preparation of 2-trimethylsilyl derivatives of 1,3-dihalo- or 1,3-dimethoxybenzene and their conversion into trisubstituted benzenes (Bennetau, Rajarison, Dunogues, & Babin, 1993).
Lithium-ion Batteries : Huang et al. (2015) identified 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene as a novel redox shuttle additive for overcharge protection in lithium-ion batteries. This additive provided significant insights into the mechanisms of overcharge protection efficiency (Huang et al., 2015).
Organometallic Chemistry : The study by Boutonnet et al. (1985) on tricarbonyl(1-trimethylsilyl-2,3-dimethoxybenzene)chromium revealed important steric effects influencing the molecule's conformation. This contributes to the understanding of molecular structures in organometallic compounds (Boutonnet, Rose-Munch, Rose, Jeannin, & Robert, 1985).
Aromatic Nucleophilic Substitution : Goryunov et al. (2010) used dimethyl(trimethylsilyl)phosphane for the substitution of fluorine in various difluorobenzenes, indicating the potential of trimethylsilyl derivatives in aromatic substitution reactions (Goryunov, Grobe, Van, Shteingarts, Mews, Lork, & Würthwein, 2010).
Organometallic Complexes : Research by Starowieyski, Pasynkiewicz, and Jankowska (1970) on complexes of p-dimethoxybenzene with organoaluminium compounds provided insights into the interaction between dimethoxybenzenes and metal compounds, which is pertinent to the understanding of this compound in organometallic contexts (Starowieyski, Pasynkiewicz, & Jankowska, 1970).
Synthetic Utility in Organic Chemistry : Kitamura et al. (2017) explored the reaction of 1,2-dibromobenzenes with chlorotrimethylsilane, demonstrating the synthetic utility of 1,2-bis(trimethylsilyl)benzenes, which relates to the application of trimethylsilyl groups in organic synthesis (Kitamura, Yamada, Gondo, Eguchi, & Oyamada, 2017).
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-trimethylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2Si/c1-12-9-6-7-11(14(3,4)5)10(8-9)13-2/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPQLVDPBJMVBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[Si](C)(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.